molecular formula C10H11F3O B1592136 1-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 878572-13-5

1-[2-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B1592136
CAS No.: 878572-13-5
M. Wt: 204.19 g/mol
InChI Key: XTXLAKQKGNTWSR-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]propan-1-ol is an aromatic alcohol with the molecular formula C₁₀H₁₁F₃O (molecular weight: 204.19 g/mol). Its structure features a hydroxyl group (-OH) attached to the propanol chain and a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. This positioning of substituents significantly influences its chemical reactivity, metabolic stability, and biological interactions . The trifluoromethyl group enhances lipophilicity, promoting interactions with hydrophobic regions of proteins and enzymes, while the hydroxyl group enables hydrogen bonding and derivatization .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXLAKQKGNTWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616365
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878572-13-5
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878572-13-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 2-(trifluoromethyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 2-(trifluoromethyl)benzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in alcohol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.

Major Products Formed

    Oxidation: 1-[2-(Trifluoromethyl)phenyl]propan-1-one.

    Reduction: 1-[2-(Trifluoromethyl)phenyl]propan-2-ol.

    Substitution: 1-[2-(Trifluoromethyl)phenyl]propan-1-chloride.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The ortho placement of the trifluoromethyl group distinguishes 1-[2-(Trifluoromethyl)phenyl]propan-1-ol from analogs with substituents in meta or para positions. For example:

  • 3-(3-(Trifluoromethyl)phenyl)propan-1-ol (CAS 78573-45-2): The trifluoromethyl group in the meta position alters steric and electronic interactions, reducing steric hindrance compared to the ortho analog. This compound exhibits a higher similarity index (0.95) to trifluoromethylphenylacetone but lower metabolic stability due to reduced steric protection of the hydroxyl group .
  • 1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol: The trifluorophenyl group and allylic alcohol structure enhance electrophilicity, making it more reactive in Michael addition reactions compared to the saturated propanol chain of the target compound .

Functional Group Variations

Modifications in functional groups lead to distinct biological and chemical profiles:

  • (3S)-3-Amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol: Replacement of the hydroxyl group with an amino group (-NH₂) shifts its mechanism toward enzyme inhibition (e.g., modulation of inflammatory pathways) rather than hydrogen-bond-mediated interactions .
  • 3-(Trifluoromethyl)cinnamic acid: The carboxylic acid group increases acidity (pKa ~4.5) and metal-binding capacity, contrasting with the neutral propanol derivative .

Chain Length and Branching

Elongation or branching of the alcohol chain impacts solubility and target affinity:

  • 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]butan-2-ol: A four-carbon chain increases molecular weight (248.18 g/mol) and lipophilicity (logP ~3.2), enhancing blood-brain barrier permeability compared to the three-carbon target compound .
  • 2-(Trifluoromethyl)phenylethanol: The shorter ethanol chain reduces steric bulk, improving solubility in aqueous media (logS = -2.1) but decreasing metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Position logP Solubility (mg/mL) Key Applications
This compound C₁₀H₁₁F₃O Ortho-CF₃ 2.8 0.15 Enzyme inhibition, drug intermediates
3-(3-(Trifluoromethyl)phenyl)propan-1-ol C₁₀H₁₁F₃O Meta-CF₃ 2.5 0.22 Biochemical assays
(3S)-3-Amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol C₁₀H₁₀ClF₃NO Para-Cl, meta-CF₃ 3.1 0.08 Anti-inflammatory research
1-(3,4,5-Trifluorophenyl)prop-2-en-1-ol C₉H₇F₃O Trifluorophenyl 2.2 0.30 Electrophilic synthons

Key Findings

Ortho vs. Meta CF₃ Positioning : The ortho-CF₃ group in the target compound increases steric hindrance, reducing enzymatic degradation rates compared to meta analogs .

Hydroxyl Group Reactivity : The primary alcohol in this compound facilitates esterification and etherification, enabling prodrug development .

Biological Specificity: Unlike amino-substituted analogs (e.g., ), the hydroxyl group directs activity toward non-receptor-mediated pathways, such as enzyme inhibition .

Biological Activity

1-[2-(Trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by its trifluoromethyl group attached to a phenyl ring. This structural feature significantly influences its biological activity, making it a subject of interest in pharmacological and agrochemical research. The compound's unique properties stem from the trifluoromethyl moiety, which enhances lipophilicity and metabolic stability, thereby affecting molecular interactions and biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : As a trifluoromethyl ketone, it interacts with biological targets by forming covalent bonds, which can inhibit the function of these targets.
  • Neuroprotective Effects : Studies have demonstrated that this compound exhibits neuroprotective properties against low potassium-induced apoptosis in cerebellar granule neurons (CGNs), suggesting potential applications in neurodegenerative disease models.

Biological Activity Overview

The biological activities of this compound include:

  • Neuroprotection : In vitro studies indicate that the compound can protect neuronal cells from apoptosis, highlighting its potential in treating neurodegenerative disorders.
  • Agrochemical Applications : The compound serves as an intermediate in the synthesis of various agrochemicals, including insecticides that modulate GABA receptor activity, which is crucial for pest control while minimizing non-target effects.

Neuroprotective Activity

A study assessed the neuroprotective effects of this compound on CGNs. The results indicated that the compound significantly reduced apoptosis under low potassium conditions, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Agrochemical Efficacy

In a separate investigation, this compound was evaluated for its role in the synthesis of Fipronil, an insecticide. The study highlighted how the trifluoromethyl group enhances biological activity by increasing lipophilicity and stability, thereby improving efficacy against target pests while reducing toxicity to non-target organisms.

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
NeuroprotectionCerebellar granule neuronsReduced apoptosis under low K+ conditions
Agrochemical synthesisInsecticide developmentEnhanced GABA receptor modulation
Structural analysisInteraction studiesIncreased lipophilicity and metabolic stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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